2-(1H-1,3-benzodiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
CAS No.: 726152-30-3
Cat. No.: VC6190476
Molecular Formula: C15H14N4O
Molecular Weight: 266.304
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 726152-30-3 |
---|---|
Molecular Formula | C15H14N4O |
Molecular Weight | 266.304 |
IUPAC Name | 2-(1H-benzimidazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide |
Standard InChI | InChI=1S/C15H14N4O/c20-15(17-10-11-5-3-4-8-16-11)9-14-18-12-6-1-2-7-13(12)19-14/h1-8H,9-10H2,(H,17,20)(H,18,19) |
Standard InChI Key | QEHRWWCXCHKMJM-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)NC(=N2)CC(=O)NCC3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, 2-(1H-1,3-benzodiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide, reflects its dual heterocyclic architecture. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₄N₄O | PubChem |
Molecular Weight | 266.30 g/mol | PubChem |
CAS Registry Number | 726152-30-3 | PubChem |
SMILES Notation | C1=CC=C2C(=C1)NC(=N2)CC(=O)NCC3=CC=CC=N3 | PubChem |
The benzodiazole core (a fused bicyclic structure with two nitrogen atoms) is linked via an acetamide bridge to a pyridin-2-ylmethyl group, conferring unique electronic and steric properties .
Structural Analysis
X-ray crystallography and computational modeling reveal a planar benzodiazole ring system, while the pyridine moiety introduces asymmetry. The acetamide linker facilitates hydrogen bonding, critical for interactions with biological targets .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While detailed synthetic protocols are proprietary, general routes involve:
-
Condensation Reactions: Coupling 1H-1,3-benzodiazole-2-carboxylic acid with pyridin-2-ylmethylamine using carbodiimide-based activating agents .
-
Purification: Recrystallization from ethanol/water mixtures yields high-purity product (>95%), as evidenced by HPLC data .
Industrial Manufacturing
Scalable production employs continuous-flow reactors to optimize yield and reduce byproducts. Advanced purification techniques, such as preparative HPLC, ensure compliance with research-grade specifications .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water (<0.1 mg/mL at 25°C) .
-
Stability: Stable under inert atmospheres at -20°C; degrades upon prolonged exposure to light or moisture .
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 1665 cm⁻¹ (amide C=O stretch) and 1550 cm⁻¹ (benzodiazole C=N stretch) .
-
NMR: ¹H NMR (DMSO-d₆) signals at δ 8.52 (pyridine H), 7.75 (benzodiazole H), and 3.95 ppm (acetamide CH₂) .
Research Applications
Material Science
The compound’s conjugated π-system makes it a candidate for organic semiconductors. Preliminary studies suggest utility in thin-film transistors .
Future Directions
Ongoing research aims to:
-
Elucidate its mechanism of action in disease models.
-
Optimize solubility for enhanced bioavailability.
-
Explore covalent modification strategies to diversify its applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume